
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate are complex esters derived from fatty acids. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and industry. Their unique structures allow them to participate in a variety of chemical reactions, making them valuable in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate typically involves esterification reactions. These reactions are carried out by reacting the corresponding fatty acids with glycerol derivatives under acidic or basic conditions. Common catalysts used in these reactions include sulfuric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired esters.
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of renewable resources, such as plant oils, is also explored to make the production process more sustainable.
化学反応の分析
Types of Reactions
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and fatty acid components.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their reactivity makes them valuable in the development of new materials and catalysts.
Biology
In biological research, these esters are studied for their potential roles in cell membrane structure and function. They are also investigated for their bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications. Their ability to interact with biological membranes makes them candidates for drug delivery systems.
Industry
Industrially, these esters are used in the formulation of cosmetics, lubricants, and biodegradable plastics. Their properties, such as emolliency and stability, make them suitable for various applications.
作用機序
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate involves their interaction with lipid bilayers in cell membranes. These compounds can integrate into the membrane, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Uniqueness
Compared to similar compounds, (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate have unique structural features that enhance their reactivity and functionality. Their specific ester linkages and fatty acid chains provide distinct physical and chemical properties, making them valuable in specialized applications.
特性
分子式 |
C74H140O10 |
|---|---|
分子量 |
1189.9 g/mol |
IUPAC名 |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H72O5.C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3;33,36H,3-32H2,1-2H3 |
InChIキー |
VSADJLQTIBJLSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




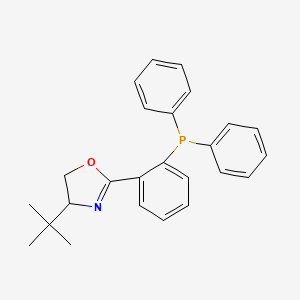
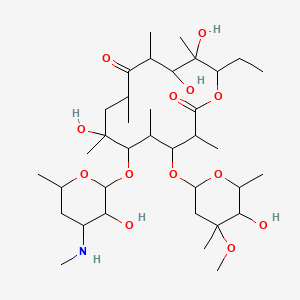
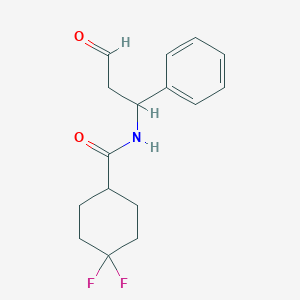
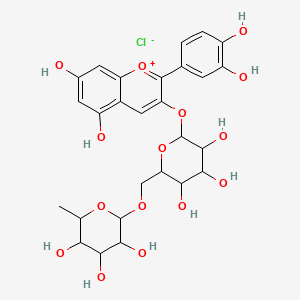
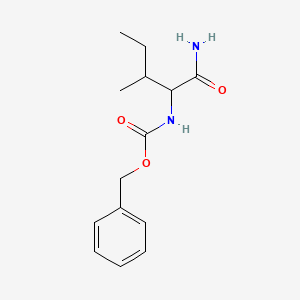

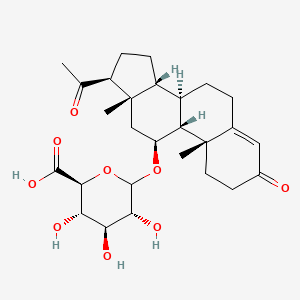
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

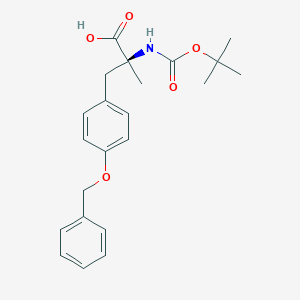
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

